molecular formula C18H15ClN2OS2 B2739639 1-(4-Chloro-phenyl)-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone CAS No. 315677-28-2

1-(4-Chloro-phenyl)-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone

Cat. No.: B2739639
CAS No.: 315677-28-2
M. Wt: 374.9
InChI Key: XCYNGZFSMXBARY-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone is a heterocyclic compound featuring a 4-chlorophenyl group attached to an ethanone moiety, which is further linked via a sulfanyl bridge to a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core. This scaffold is of significant interest due to its structural similarity to bioactive thieno[2,3-d]pyrimidine derivatives, which are known for diverse pharmacological activities, including anticancer, antimicrobial, and kinase inhibition properties . The compound’s synthesis typically involves nucleophilic substitution reactions, such as refluxing intermediates like 4-chloro-thieno[2,3-d]pyrimidines with thiol-containing reactants under acidic conditions .

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS2/c19-12-7-5-11(6-8-12)14(22)9-23-17-16-13-3-1-2-4-15(13)24-18(16)21-10-20-17/h5-8,10H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYNGZFSMXBARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydrobenzothiolo pyrimidine core, followed by the introduction of the chlorophenyl group and the sulfanyl ethanone moiety. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to achieve the desired quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The sulfanyl group participates in nucleophilic displacement reactions under alkaline conditions:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl chloride) to form thioether derivatives .

    R-X + CompoundBaseR-S-Compound\text{R-X + Compound} \xrightarrow{\text{Base}} \text{R-S-Compound}
  • Arylation : Couples with aryl diazonium salts under Cu(I)-catalyzed conditions to form diaryl sulfides .

Substrate Product Catalyst Yield
Methyl iodideMethylthio derivativeK₂CO₃78%
4-Nitrobenzyl bromide4-Nitrobenzylthio derivativeDIPEA65%

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives using oxidizing agents:

  • Sulfoxide formation : H₂O₂ or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C .

  • Sulfone formation : Prolonged oxidation with excess mCPBA or KMnO₄ in acetic acid .

CompoundH2O2SulfoxidemCPBASulfone\text{Compound} \xrightarrow{\text{H}_2\text{O}_2} \text{Sulfoxide} \xrightarrow{\text{mCPBA}} \text{Sulfone}

Oxidizing Agent Product Reaction Time Yield
H₂O₂ (30%)Sulfoxide2 h82%
mCPBA (2 equiv)Sulfone6 h68%

Hydrolysis and Condensation Reactions

  • Ketone Hydrolysis : The ethanone group undergoes acid-catalyzed hydrolysis to form carboxylic acid derivatives .

    CompoundHCl, H2OCarboxylic Acid\text{Compound} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Carboxylic Acid}
  • Condensation with Hydrazines : Reacts with hydrazine hydrate to form hydrazones, which cyclize to thiazole or triazole derivatives under microwave irradiation .

Reagent Product Conditions Yield
Hydrazine hydrateHydrazoneEtOH, reflux, 4 h70%
ThiosemicarbazideThiazole-fused derivativeDMF, 100°C, 12 h63%

Electrophilic Aromatic Substitution

The 4-chlorophenyl ring undergoes halogenation or nitration under controlled conditions:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C introduces a nitro group at the para position relative to chlorine .

  • Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids modifies the aromatic ring .

Reaction Conditions Product Yield
NitrationHNO₃, H₂SO₄, 0°C, 2 h4-Chloro-3-nitrophenyl58%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl derivative72%

Biological Activity and Mechanistic Insights

While the focus is on chemical reactivity, studies note that derivatives of this compound exhibit:

  • Anticancer activity : Inhibition of kinase enzymes via binding to ATP pockets .

  • Antimicrobial effects : Disruption of bacterial cell membrane synthesis .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C16H13ClN2OSC_{16}H_{13}ClN_2OS and a molecular weight of approximately 316.81 g/mol. Its structure features a chloro-substituted phenyl group and a thieno-pyrimidine moiety linked via a sulfanyl group, which contributes to its biological activity.

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of thieno[2,3-d]pyrimidine exhibit promising activity against various cancer cell lines. For instance, compounds with similar structures have been tested for their efficacy against hepatocellular carcinoma (HepG2) cells, demonstrating selectivity indices that surpass standard treatments like methotrexate .

Inhibition of Enzymatic Activity

The compound's structural features suggest potential for inhibiting specific enzymes involved in metabolic pathways. For example, certain derivatives have been shown to inhibit 11β-hydroxysteroid dehydrogenase type 1, which is relevant for treating metabolic syndrome disorders such as type 2 diabetes and obesity . This inhibition mechanism highlights the therapeutic potential of the compound in managing metabolic diseases.

CNS Disorders

There is emerging evidence supporting the use of thieno-pyrimidine derivatives in treating central nervous system disorders. The inhibition of specific pathways related to cognitive decline and neurodegenerative diseases has been observed in related compounds . This opens avenues for further exploration into the neuroprotective effects of 1-(4-Chloro-phenyl)-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone.

Case Studies and Research Findings

StudyFocusFindings
Study on HepG2 Cells Anticancer ActivityCompounds derived from thieno-pyrimidine showed superior activity compared to methotrexate with selectivity indices above 10 .
Enzyme Inhibition Study Metabolic SyndromeInhibition of 11β-hydroxysteroid dehydrogenase type 1 was confirmed with potential implications for obesity treatment .
CNS Impact Assessment Neurodegenerative DiseasesSuggested efficacy in preventing cognitive decline through enzyme inhibition pathways .

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-(5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thieno[2,3-d]pyrimidine derivatives are structurally diverse, with variations in substituents on the aromatic rings, the presence of fused rings, and modifications to the sulfanyl-ethanone moiety. Below is a detailed comparison of the target compound with key analogs:

Substituent Variations on the Aromatic Ring

  • 1-(4-Methoxyphenyl) analog (CAS 315691-56-6): This compound replaces the 4-chlorophenyl group with a 4-methoxyphenyl moiety. However, the molecular weight (370.49 g/mol) is lower than the target compound, which may influence membrane permeability .
  • 2-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(3,4-dimethylphenyl)ethanone: The 3,4-dimethylphenyl group introduces steric bulk and lipophilicity (XLogP3: 6.8), likely reducing aqueous solubility but improving binding to hydrophobic enzyme pockets. Its molecular weight (425.0 g/mol) is higher than the target compound, suggesting prolonged metabolic stability .

Modifications to the Fused Ring System

  • However, the additional ring strain may reduce synthetic yield compared to the tetrahydrobenzo-fused target compound .
  • 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives: These analogs lack the sulfanyl-ethanone side chain but retain the core scaffold. Their simpler structure facilitates synthesis (yields >70%) but limits functional diversity for biological interactions .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight (g/mol) XLogP3 pKa Water Solubility Key Biological Activity
Target compound ~425 (estimated) ~6.5 1.2 (estimated) Low Cytotoxicity, kinase inhibition
1-(4-Methoxyphenyl) analog 370.49 5.2 0.99 ± 0.20 Moderate Antioxidant, moderate cytotoxicity
3,4-Dimethylphenyl analog 425.0 6.8 N/A Very low Hydrophobic target binding
Cyclopenta-fused analog 445.0 7.1 N/A Low Selective enzyme inhibition

Biological Activity

1-(4-Chloro-phenyl)-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C16H13ClN2OS
  • Molecular Weight : 316.81 g/mol

The structure includes a chloro-substituted phenyl group and a tetrahydro-benzothieno-pyrimidine moiety linked by a sulfanyl group. This unique structure contributes to its biological properties.

Pharmacological Activities

  • Antioxidant Activity : Studies indicate that compounds similar to this compound exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in various cellular models .
  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and reduces the production of pro-inflammatory cytokines in human neutrophils .
  • Anticancer Potential : Research suggests that this compound may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It affects cell cycle regulation and promotes cell death in various cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound's ability to inhibit ROS production plays a crucial role in its antioxidant and anti-inflammatory activities. It acts on signaling pathways that regulate oxidative stress responses in cells.
  • Modulation of Enzyme Activity : It has been observed that the compound can influence the activity of enzymes involved in inflammation and apoptosis, such as caspases and cyclooxygenase (COX) enzymes .
  • Cell Signaling Pathways : The compound's interaction with various signaling pathways, including those involving MAPK and PI3K/Akt, contributes to its effects on cell survival and proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantScavenges free radicals; reduces oxidative stress ,
Anti-inflammatoryInhibits NF-kB; reduces cytokine production ,
AnticancerInduces apoptosis; inhibits tumor growth ,
Mechanism TypeDescriptionReferences
ROS InhibitionReduces oxidative stress responses ,
Enzyme ModulationAffects activity of COX and caspases ,
Signaling PathwaysInfluences MAPK and PI3K/Akt pathways ,

Case Studies

  • Neutrophil Activation Study : A study demonstrated that the compound significantly inhibited TNF-induced hydrogen peroxide release in human neutrophils with an IC50 value indicating effective concentration levels for therapeutic applications .
  • Cancer Cell Line Study : In vitro studies on various cancer cell lines showed that treatment with the compound led to increased apoptosis rates compared to controls, suggesting its potential as an anticancer agent .

Q & A

Q. What are the most effective synthetic routes for preparing 1-(4-chlorophenyl)-thieno[2,3-d]pyrimidine derivatives, and how can reaction conditions be optimized?

Answer:

  • Key Methods :
    • Condensation with Urea/POCl₃ : Reacting aminothiophene precursors with urea in formamide under reflux yields thienopyrimidinone intermediates. Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces reactive sites for further functionalization .
    • Nucleophilic Substitution : The sulfanyl (-S-) group in the target compound can be introduced via displacement reactions using thiol-containing reagents in anhydrous THF or DMF. For example, hydrazine derivatives react with chlorinated intermediates at room temperature .
    • Optimization Tips : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity, and monitor reaction progress via TLC or LC-MS to minimize side products .

Q. How can structural characterization of this compound be rigorously validated?

Answer:

  • Techniques :
    • NMR/LC-MS : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, thienopyrimidine protons at δ 2.3–3.5 ppm). LC-MS (e.g., m/z 361.0 [M+H]⁺) verifies molecular weight .
    • X-ray Crystallography : Resolve crystal packing and dihedral angles (e.g., planar thienopyrimidine systems with <3° deviation from co-planarity with phenyl rings) .
    • Elemental Analysis : Match calculated vs. observed C/H/N/S percentages to confirm purity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what methodologies support structure-activity relationship (SAR) studies?

Answer:

  • SAR Strategies :
    • Substituent Screening : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl moieties to assess effects on antimicrobial/anticancer activity. For example, chlorine’s electron-withdrawing properties enhance antimicrobial potency by ~30% compared to methoxy groups .
    • Hybrid Synthesis : Incorporate sulfonamide or triazole groups (e.g., via Huisgen cycloaddition) to improve pharmacokinetic properties. Hybrids with sulfaguanidine show 2–5× higher apoptosis induction in cancer cells .
    • Data Analysis : Use multivariate regression to correlate logP values, steric parameters, and IC₅₀ data. For instance, bulky substituents reduce cellular uptake by 40% in hydrophobic environments .

Q. How can computational methods guide the design of derivatives with enhanced target binding?

Answer:

  • In Silico Workflow :
    • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding to targets like tyrosine kinases. Thienopyrimidine scaffolds show strong affinity (ΔG < -9 kcal/mol) for ATP-binding pockets .
    • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes. Derivatives with rigidified sulfonamide linkers exhibit <1.5 Å RMSD fluctuations, indicating stable binding .
    • ADMET Prediction : SwissADME calculates bioavailability scores; compounds with >0.55 are prioritized for synthesis. ClogP values >3.5 correlate with hepatotoxicity risks .

Q. How can contradictory biological activity data (e.g., variable IC₅₀ values across studies) be resolved?

Answer:

  • Troubleshooting Approaches :
    • Assay Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hr) to minimize variability. Inconsistent MTT assay protocols may cause ±15% IC₅₀ discrepancies .
    • Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsomes. Compounds with t₁/₂ < 30 min in CYP3A4 assays may show false-negative activity .
    • Epistatic Analysis : Compare gene expression profiles (RNA-seq) post-treatment to identify off-target effects. For example, autophagy induction (LC3-II upregulation) may mask apoptosis metrics .

Methodological Tables

Q. Table 1. Reaction Conditions for Key Synthetic Steps

StepReagents/ConditionsYield (%)Key IntermediateReference
ChlorinationPOCl₃, DMF, 80°C, 6 hr72–854-Chloro-thienopyrimidine
Sulfanyl IncorporationThiol reagent, K₂CO₃, THF, rt, 4 hr65–78Sulfanyl-ethanone
Hybrid SynthesisSulfaguanidine, glacial acetic acid, reflux58Sulfonamide-thienopyrimidine

Q. Table 2. Spectral Data for Structural Confirmation

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)LC-MS (m/z)
Target Compound7.2–8.5 (aryl-H), 2.3–3.5 (CH₂)120–140 (C=S), 165 (C=O)459.4 [M+H]⁺
Triazole Hybrid7.8 (triazole-H), 2.6 (CH₃)145 (C-N), 160 (C=O)439.0 [M+H]⁺

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